![molecular formula C23H17F3N2S B3037114 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439108-57-3](/img/structure/B3037114.png)
3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Overview
Description
3-(Benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a novel organic compound of interest within the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically begins with cyclopenta[c]pyridine derivatives.
Stepwise Reactions
Nucleophilic Substitution: : Introduction of the benzylsulfanyl group through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: : Addition of the trifluoromethyl phenyl group under electrophilic aromatic substitution conditions.
Reaction Conditions: : Reactions are often conducted in the presence of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production may involve optimization of the reaction conditions to ensure scalability, safety, and cost-effectiveness. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction of the nitrile group to produce corresponding amines.
Substitution: : Various substitution reactions at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, borane.
Catalysts: : Palladium, platinum catalysts for hydrogenation reactions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Amines and imines.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Used as intermediates in the synthesis of more complex organic molecules.
Biology
Medicine
Investigated for pharmacological properties including anti-inflammatory, antiviral, and anticancer activities.
Industry
Utilized in the development of advanced materials and as precursors for specialty chemicals.
Mechanism of Action
3-(Benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects through multiple mechanisms:
Molecular Targets: : May target specific enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence various cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
1-[3-(Trifluoromethyl)phenyl]-3-thio-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
3-(Methylthio)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
This compound's unique combination of benzylsulfanyl and trifluoromethyl phenyl groups distinguishes it from others by potentially offering enhanced stability, solubility, and biological activity.
There you have it! An exploration into the depths of 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, packed with fascinating details. Hope you find this detailed breakdown illuminating!
Properties
IUPAC Name |
3-benzylsulfanyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2S/c24-23(25,26)17-9-4-8-16(12-17)21-19-11-5-10-18(19)20(13-27)22(28-21)29-14-15-6-2-1-3-7-15/h1-4,6-9,12H,5,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVJGKAMRULDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


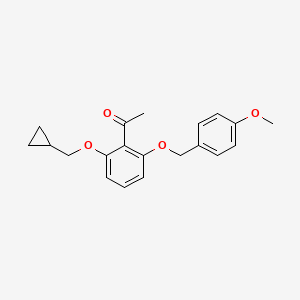
![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)

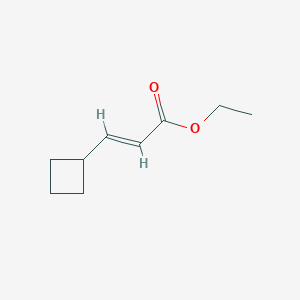
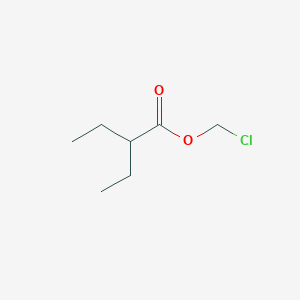
![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)

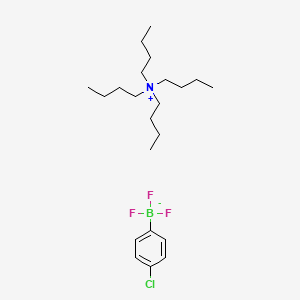
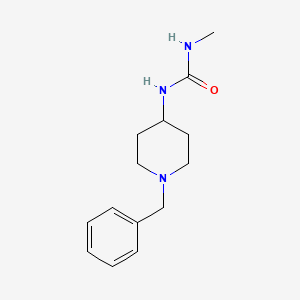

![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)
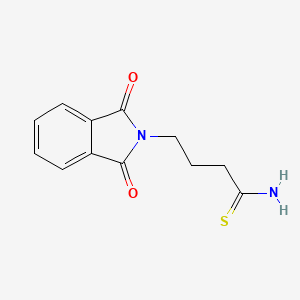
![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B3037054.png)
